![molecular formula C18H24N6O2 B5380431 4-benzyl-3-ethyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-1,4-diazepan-5-one](/img/structure/B5380431.png)
4-benzyl-3-ethyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-1,4-diazepan-5-one
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Overview
Description
4-benzyl-3-ethyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-1,4-diazepan-5-one is a chemical compound that belongs to the class of benzodiazepines. It has been widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 4-benzyl-3-ethyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-1,4-diazepan-5-one is not fully understood. However, it is believed to act as a positive allosteric modulator of the γ-aminobutyric acid (GABA) receptor. This results in an increase in the activity of the GABA receptor, which leads to an increase in the inhibitory neurotransmission in the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-benzyl-3-ethyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-1,4-diazepan-5-one are complex and varied. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to have neuroprotective effects in various neurological disorders. In addition, it has been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-benzyl-3-ethyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-1,4-diazepan-5-one in lab experiments is its unique properties. It has a high affinity for the GABA receptor, which makes it a useful tool in studying the role of the GABA receptor in various physiological processes. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects in some cell types, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on 4-benzyl-3-ethyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-1,4-diazepan-5-one. One direction is the development of new metal complexes using this compound as a ligand for catalytic reactions. Another direction is the synthesis of novel heterocycles using this compound as a precursor. In addition, there is potential for the development of new drugs based on the unique properties of this compound. Finally, further research is needed to fully understand the mechanism of action and potential applications of this compound in various fields.
Synthesis Methods
The synthesis of 4-benzyl-3-ethyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-1,4-diazepan-5-one involves a series of chemical reactions. The first step involves the condensation of ethyl acetoacetate with benzylamine to form 3-ethyl-4-benzyl-1,4-dihydropyridine-2,6-dione. The second step involves the reaction of the intermediate product with sodium azide to form 3-ethyl-4-benzyl-1,4-dihydro-5H-tetrazol-5-one. The final step involves the reaction of the tetrazole intermediate with 3-chloropropanoyl chloride to form the desired product.
Scientific Research Applications
4-benzyl-3-ethyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-1,4-diazepan-5-one has been widely used in scientific research due to its potential applications in various fields. It has been used as a ligand in the development of new metal complexes for catalytic reactions. It has also been used as a precursor in the synthesis of novel heterocycles. In addition, it has been used as a potential drug candidate for the treatment of various diseases.
properties
IUPAC Name |
4-benzyl-3-ethyl-1-[3-(tetrazol-1-yl)propanoyl]-1,4-diazepan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-2-16-13-22(17(25)9-11-23-14-19-20-21-23)10-8-18(26)24(16)12-15-6-4-3-5-7-15/h3-7,14,16H,2,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNSXFZQOLQQJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)CCN3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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